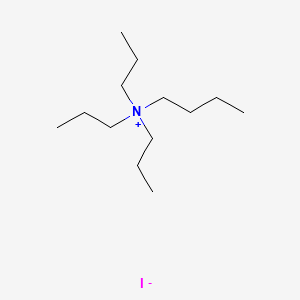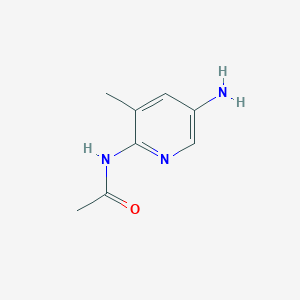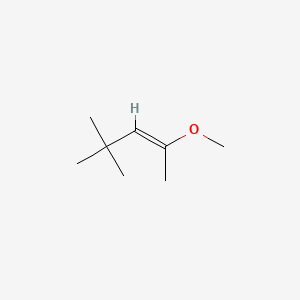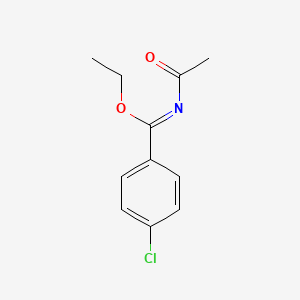
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol, with the general formula R-C(=NR’)OR"
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . . The reaction conditions typically involve the use of an acid catalyst and an excess of alcohol to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pinner reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-acetyl-4-chlorobenzene-1-carboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-acetylbenzene-1-carboximidate
- Ethyl N-acetyl-4-methylbenzene-1-carboximidate
- Ethyl N-acetyl-4-bromobenzene-1-carboximidate
Uniqueness
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate is unique due to the presence of the chlorine substituent on the benzene ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
923017-82-7 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
ethyl N-acetyl-4-chlorobenzenecarboximidate |
InChI |
InChI=1S/C11H12ClNO2/c1-3-15-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
YTNIWHLUAFNRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)

![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)



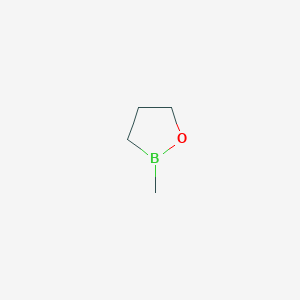
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
